N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide
Description
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide is a triazine-based sulfonamide derivative characterized by two phenylsulfanyl (C₆H₅S-) substituents at the 4- and 6-positions of the triazine ring, with a benzenesulfonamide group at the 2-position.
Properties
CAS No. |
62752-07-2 |
|---|---|
Molecular Formula |
C21H16N4O2S3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O2S3/c26-30(27,18-14-8-3-9-15-18)25-19-22-20(28-16-10-4-1-5-11-16)24-21(23-19)29-17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25) |
InChI Key |
PQRCDXGSBZCDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiophenol in the presence of a base such as triethylamine. This reaction forms the intermediate 4,6-bis(phenylthio)-1,3,5-triazine, which is then reacted with benzenesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The phenylthio groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield various reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio groups and the triazine ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Triazine Derivatives with Amino Acid or Aromatic Substituents
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) Amino Acid Derivatives
- Substituents : Piperidine or morpholine at the 4- and 6-positions.
- Synthesis: Cyanuric chloride reacts with amines (e.g., piperidine) followed by amino acids.
- Contrast : The target compound’s phenylsulfanyl groups are bulkier than piperidine/morpholine, likely reducing solubility but increasing lipophilicity .
Methyl 4-((4,6-Bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoate
- Substituents: Phenylamino groups on the triazine.
- Application: Esterification of the benzoic acid group improves membrane permeability, suggesting utility in drug design. The phenylamino groups provide hydrogen-bonding sites absent in phenylsulfanyl derivatives .
Halogenated and Fluorinated Analogs
N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzenesulfonamide
- Substituents : Chlorine atoms at 4- and 6-positions.
- Reactivity : Chlorine’s electronegativity increases electrophilicity, making it reactive in nucleophilic substitutions. Used as a precursor in sulfonamide synthesis .
- Safety : Classified as hazardous due to acute toxicity (GHS hazard statements) .
4'-(Hexafluoro-2-hydroxy-2-propyl)-benzenesulfonanilide
- Substituents : Hexafluorinated hydroxypropyl group.
- Property : Fluorination enhances thermal stability and resistance to metabolic degradation, critical for environmental persistence .
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Substituent Effects: Bulky groups (e.g., phenylsulfanyl) reduce enzymatic interaction but improve lipid solubility, favoring non-polar environments. Smaller substituents (e.g., methoxy) enhance target binding in herbicides .
- Synthetic Flexibility : The triazine core allows modular substitution, enabling tailored physicochemical properties. For example, halogenation increases reactivity, while aromatic substituents stabilize π-π interactions .
- Safety and Environmental Impact : Chlorinated derivatives pose higher toxicity risks, whereas fluorinated or phenylsulfanyl variants may offer safer profiles due to reduced electrophilicity .
Biological Activity
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazine core with two phenylsulfanyl groups and a benzenesulfonamide moiety. The molecular formula is C16H14N4O2S3, and it exhibits notable solubility in organic solvents such as methylene chloride and chloroform. Its structural characteristics contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 (Breast) | 3.99 ± 0.21 |
| CCRF-CM (Leukemia) | 4.51 ± 0.24 |
These findings indicate that the compound can effectively induce apoptosis in cancer cells by disrupting cell cycle progression and activating caspases .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G0-G1 and S phases.
- Apoptosis Induction : Increased levels of cleaved caspases (caspase 3 and 9) suggest that the compound triggers apoptotic pathways in cancer cells.
Inhibition of Carbonic Anhydrases
Another area of interest is the inhibition of carbonic anhydrases (CAs). Research indicates that derivatives of benzenesulfonamides can act as potent inhibitors of CAs, which are crucial for various physiological processes. The interaction with CAs may contribute to their therapeutic effects in conditions such as heart failure and pulmonary hypertension .
Case Studies and Experimental Findings
A study focusing on the biological activity of sulfonamide derivatives revealed that this compound exhibited favorable interactions with calcium channels in isolated rat heart models. The experimental design included various doses of the compound to evaluate its impact on perfusion pressure:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - | Baseline |
| II | N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]b.s. | 0.001 | Significant decrease |
| III | Other sulfonamide derivatives | 0.001 | Variable effects |
Results indicated a time-dependent decrease in perfusion pressure when treated with this compound compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
